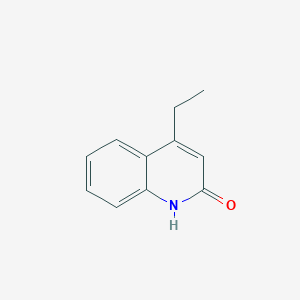

4-乙基喹啉-2(1H)-酮

描述

Synthesis Analysis

The synthesis of quinolin-2(1H)-one derivatives, including those substituted at the 4-position, typically involves strategies like condensation, cyclization, and functional group transformations. For example, 6-ethyl-4-hydroxyquinolin-2(1H)-one, a related compound, is synthesized via thermal cyclocondensation of N, N′-bis(4-ethylphenyl) malonamide in polyphosphoric acid, showcasing the versatility of synthesis methods for such compounds (Yahyazadeh et al., 2022).

Molecular Structure Analysis

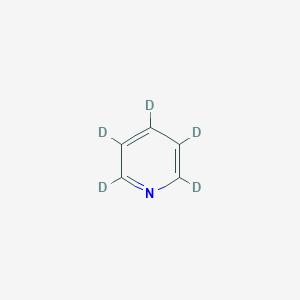

The molecular structure of 4-ethylquinolin-2(1H)-one derivatives is confirmed through various spectroscopic techniques, including mass spectrometry, FT-IR, 1H NMR, and 13C NMR. These methods allow for the detailed analysis of the compound’s molecular framework and the confirmation of its structure, as evidenced in studies of similar quinolin-2(1H)-one derivatives (Yahyazadeh et al., 2022).

Chemical Reactions and Properties

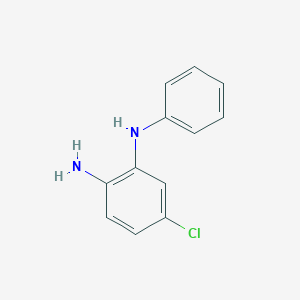

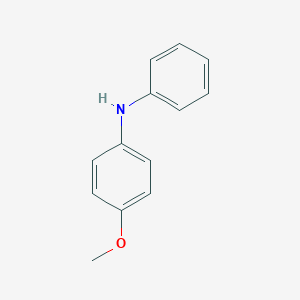

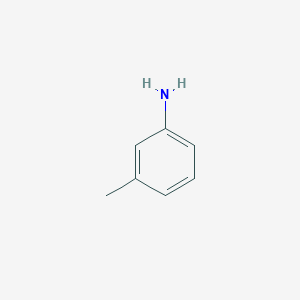

4-Ethylquinolin-2(1H)-one can undergo various chemical reactions, highlighting its reactivity and functional versatility. For instance, its ability to participate in azo-coupling reactions with aniline-based diazonium salts to produce azo dyes indicates its potential in synthetic chemistry applications (Yahyazadeh et al., 2022).

Physical Properties Analysis

While specific data on 4-ethylquinolin-2(1H)-one's physical properties are scarce, related compounds exhibit characteristics influenced by their molecular structure. For instance, the UV-vis absorption spectra of azo dyes derived from quinolin-2(1H)-one derivatives are not significantly varied by solvent changes due to intramolecular hydrogen bonding, suggesting solvatochromic stability (Yahyazadeh et al., 2022).

Chemical Properties Analysis

The chemical properties of 4-ethylquinolin-2(1H)-one derivatives, such as their reactivity towards electrophilic and nucleophilic reagents, are central to their utility in synthetic chemistry. These properties enable the compound to engage in a variety of chemical reactions, producing a wide array of heterocyclic systems that are of interest for further chemical and pharmaceutical exploration (Ibrahim et al., 2012).

科学研究应用

合成和分光光度研究: 一项研究重点关注合成源自6-乙基-4-羟基喹啉-2(1H)-酮的新型羟基偶氮染料,并评估了它们的紫外-可见吸收光谱。合成的染料在其合成和光谱性质方面是独一无二的 (Yahyazadeh et al., 2022).

杂环系统的化学行为和合成: 对3-(硝基乙酰)-1-乙基-4-羟基喹啉-2(1H)-酮的研究探索了它与各种亲电和亲核试剂的反应,导致合成新的杂环系统,如吡唑并[4,3-c]喹啉、嘧啶并[5,4-c]喹啉和喹啉并[4,3-b][1,5]苯并二氮杂卓衍生物 (Ibrahim et al., 2012).

药用化合物的单锅合成: 开发了一种用于合成具有药用价值的4H-吡喃并[3,2-c]喹啉骨架的“单锅”方案。该方法可能有利于治疗对凋亡诱导、抗增殖或血管破坏有反应的疾病 (Vereshchagin et al., 2015).

银催化合成: 一项研究报道了一种使用银催化的二氧化碳掺入和分子内重排的4-羟基喹啉-2(1H)-酮衍生物的有效制备方法,在温和的反应条件下提供了这些化合物 (Ishida et al., 2013).

未来方向

Quinolines and their derivatives form an important class of pharmacologically active synthetic compounds . The fusion of quinoline to the tetrazole ring is known to increase the biological activity . The biological importance of the imidazole ring system has made it a common structure in numerous synthetic compounds . By considering all these aspects, further studies on “4-ethylquinolin-2(1H)-one” and its derivatives could be beneficial.

属性

IUPAC Name |

4-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERNSUKOZDGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570752 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylquinolin-2(1H)-one | |

CAS RN |

61304-66-3 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

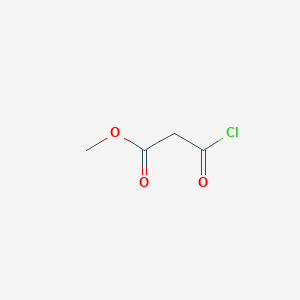

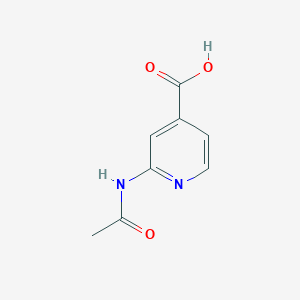

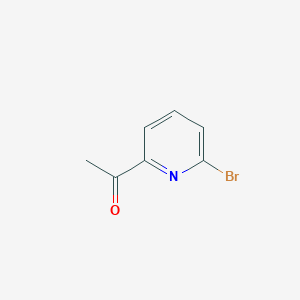

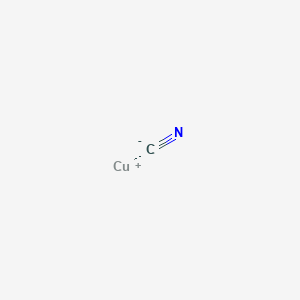

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

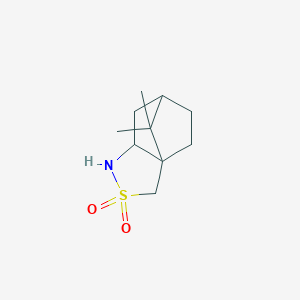

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。